molecular formula C18H18Br2N2O2 B12531225 N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide CAS No. 820231-62-7

N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide

Cat. No.: B12531225
CAS No.: 820231-62-7
M. Wt: 454.2 g/mol
InChI Key: JKMODCFNPRRBSC-QZTJIDSGSA-N
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Description

N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide is a compound characterized by the presence of two bromophenyl groups attached to an ethane backbone, with acetamide groups at each end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide typically involves the reaction of 4-bromobenzylamine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s interaction with biological targets .

Properties

CAS No.

820231-62-7

Molecular Formula

C18H18Br2N2O2

Molecular Weight

454.2 g/mol

IUPAC Name

N-[(1R,2R)-2-acetamido-1,2-bis(4-bromophenyl)ethyl]acetamide

InChI

InChI=1S/C18H18Br2N2O2/c1-11(23)21-17(13-3-7-15(19)8-4-13)18(22-12(2)24)14-5-9-16(20)10-6-14/h3-10,17-18H,1-2H3,(H,21,23)(H,22,24)/t17-,18-/m1/s1

InChI Key

JKMODCFNPRRBSC-QZTJIDSGSA-N

Isomeric SMILES

CC(=O)N[C@H](C1=CC=C(C=C1)Br)[C@@H](C2=CC=C(C=C2)Br)NC(=O)C

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Br)C(C2=CC=C(C=C2)Br)NC(=O)C

Origin of Product

United States

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